
Diethyl chloro(chlorosulfanyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl chloro(chlorosulfanyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of both chloro and chlorosulfanyl groups attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl chloro(chlorosulfanyl)propanedioate typically involves the reaction of diethyl propanedioate with chlorinating agents in the presence of a base. One common method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl chloro(chlorosulfanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfanyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted esters, amides, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and reduced esters.
Applications De Recherche Scientifique
Diethyl chloro(chlorosulfanyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl chloro(chlorosulfanyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloro and chlorosulfanyl groups are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A similar ester without the chloro and chlorosulfanyl groups.
Diethyl chloromalonate: Contains a chloro group but lacks the chlorosulfanyl group.
Diethyl sulfanylpropanedioate: Contains a sulfanyl group but lacks the chloro group.
Uniqueness
Diethyl chloro(chlorosulfanyl)propanedioate is unique due to the presence of both chloro and chlorosulfanyl groups, which impart distinct chemical reactivity and potential applications. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.
Propriétés
Numéro CAS |
51270-73-6 |
|---|---|
Formule moléculaire |
C7H10Cl2O4S |
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
diethyl 2-chloro-2-chlorosulfanylpropanedioate |
InChI |
InChI=1S/C7H10Cl2O4S/c1-3-12-5(10)7(8,14-9)6(11)13-4-2/h3-4H2,1-2H3 |
Clé InChI |
NZXTXEZDFFCUSD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)(SCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


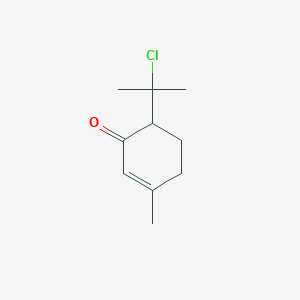
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
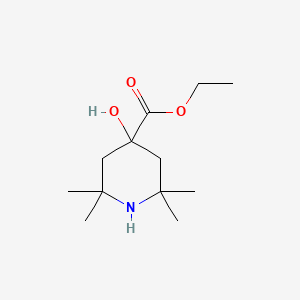
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
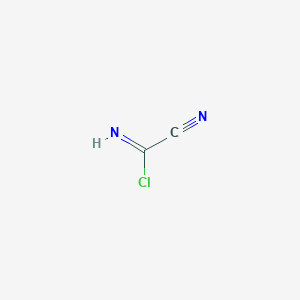
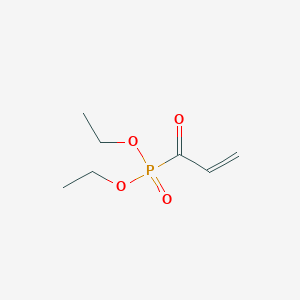
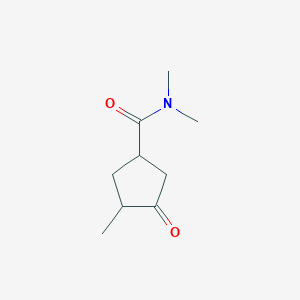
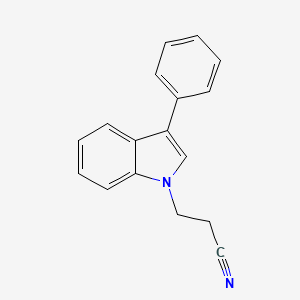
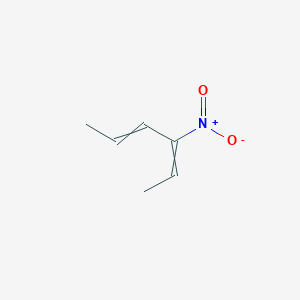
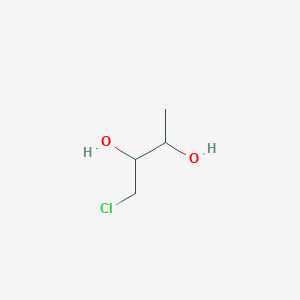
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)

